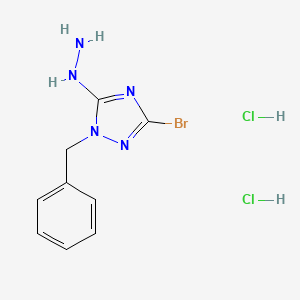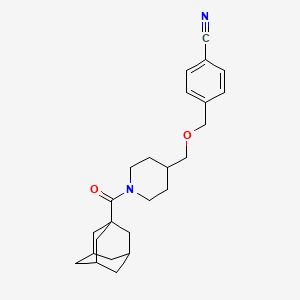
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a hydrazino group attached to the triazole ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1,2,4-triazole, which is reacted with bromine to introduce the bromine atom at the 3-position of the triazole ring.
Benzylation: The brominated triazole is then subjected to a benzylation reaction, where a benzyl group is introduced at the 1-position.
Hydrazination: Finally, the benzylated compound undergoes hydrazination to introduce the hydrazino group at the 5-position.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydrazino group can participate in oxidation and reduction reactions, forming different oxidation states and products.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atom and benzyl group may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
1-Benzyl-3-bromo-5-hydrazino-1H-1,2,4-triazole dihydrochloride can be compared with other similar compounds:
3-Bromo-1H-1,2,4-triazole: Lacks the benzyl and hydrazino groups, making it less reactive in certain applications.
5-Hydrazino-3-nitro-1,2,4-triazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones: Shares the benzyl and bromine groups but has a different core structure, resulting in distinct chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its versatility in research and industrial applications.
Properties
IUPAC Name |
(2-benzyl-5-bromo-1,2,4-triazol-3-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5.2ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;;/h1-5H,6,11H2,(H,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQRPZLDPJMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2440364.png)
![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)
![N-(2-methoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2440369.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)
![N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2440373.png)
![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2440378.png)
![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)
![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)
